molecular formula C26H22ClNO4 B11402772 6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11402772
M. Wt: 447.9 g/mol
InChI Key: SFTJMHPYOYEYRM-UHFFFAOYSA-N
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Description

6-Chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, including the formation of the chromene and oxazine rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

6-Chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of chromene and oxazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H22ClNO4/c1-30-19-9-7-17(8-10-19)11-12-28-15-22-25-21(13-23(27)26(22)31-16-28)20(14-24(29)32-25)18-5-3-2-4-6-18/h2-10,13-14H,11-12,15-16H2,1H3

InChI Key

SFTJMHPYOYEYRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C4C(=CC(=C3OC2)Cl)C(=CC(=O)O4)C5=CC=CC=C5

Origin of Product

United States

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